2-[(5-Bromo-2-ethoxyphenyl)methoxy]isoindole-1,3-dione
Overview
Description
2-[(5-Bromo-2-ethoxyphenyl)methoxy]isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives.
Preparation Methods
The synthesis of 2-[(5-Bromo-2-ethoxyphenyl)methoxy]isoindole-1,3-dione typically involves the reaction of 5-bromo-2-ethoxybenzyl alcohol with isoindole-1,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-[(5-Bromo-2-ethoxyphenyl)methoxy]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(5-Bromo-2-ethoxyphenyl)methoxy]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to bind to certain receptors and enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
2-[(5-Bromo-2-ethoxyphenyl)methoxy]isoindole-1,3-dione can be compared with other similar compounds, such as:
2-[(5-Fluoro-2-ethoxyphenyl)methoxy]isoindole-1,3-dione: This compound has a fluorine atom instead of a bromine atom, which may result in different chemical and biological properties.
2-[(5-Chloro-2-ethoxyphenyl)methoxy]isoindole-1,3-dione: The presence of a chlorine atom can also influence the reactivity and biological activity of the compound.
2-[(5-Methoxy-2-ethoxyphenyl)methoxy]isoindole-1,3-dione: The methoxy group can affect the compound’s solubility and interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Properties
IUPAC Name |
2-[(5-bromo-2-ethoxyphenyl)methoxy]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4/c1-2-22-15-8-7-12(18)9-11(15)10-23-19-16(20)13-5-3-4-6-14(13)17(19)21/h3-9H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLGUSFKGNIHRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CON2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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